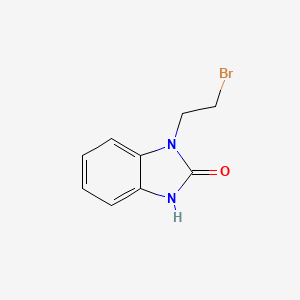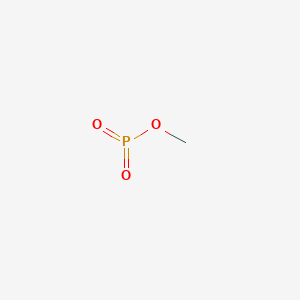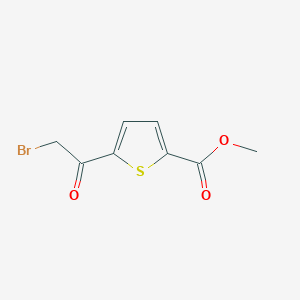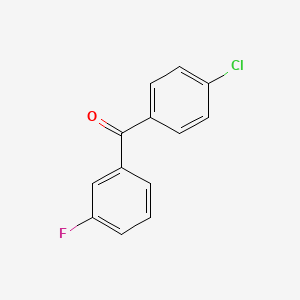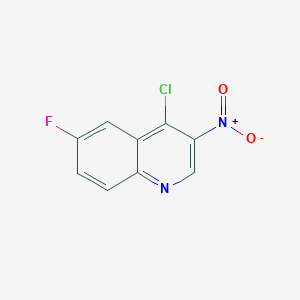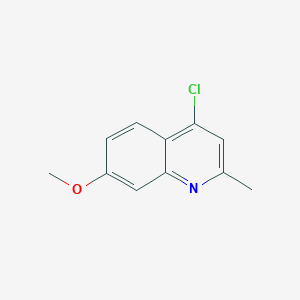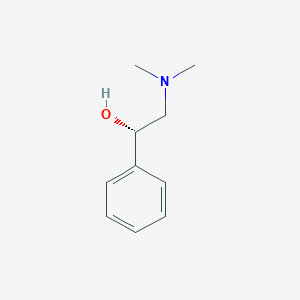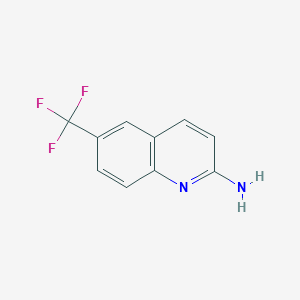
6-(トリフルオロメチル)キノリン-2-アミン
概要
説明
6-(Trifluoromethyl)quinolin-2-amine is a chemical compound with the molecular formula C10H7F3N2 and a molecular weight of 212.17 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of quinolin-2-ones, which includes 6-(Trifluoromethyl)quinolin-2-amine, has been reviewed in the literature . The synthesis involves direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . The carbonyl source can be carbon monoxide, carbon dioxide, or triphosgene .Molecular Structure Analysis
The InChI code for 6-(Trifluoromethyl)quinolin-2-amine is 1S/C10H7F3N2/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(14)15-8/h1-5H,(H2,14,15) .Chemical Reactions Analysis
While specific chemical reactions involving 6-(Trifluoromethyl)quinolin-2-amine are not detailed in the search results, quinoline derivatives have been synthesized through various methods . These methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
6-(Trifluoromethyl)quinolin-2-amine is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用
医薬品開発
6-(トリフルオロメチル)キノリン-2-アミン: は、様々なFDA承認薬においてコア構造として同定されている化合物です 。トリフルオロメチル基のユニークな特性により、薬物分子への組み込みは薬理活性を大幅に向上させる可能性があります。この化合物は、特に既存の治療法が限定的または効果的でない疾患に対する、新薬開発における重要なファーマコフォアとして役立ちます。
抗がん剤
研究によると、6-(トリフルオロメチル)キノリン-2-アミンの誘導体は、微小管標的剤(MTA)として機能する可能性があります 。これらの誘導体は、PC3、K562、HeLaなど様々な癌細胞株に対する細胞毒性を評価されており、潜在的な抗癌療法として有望視されています。
抗菌活性
6-(トリフルオロメチル)キノリン-2-アミンを含むキノリンモチーフは、幅広い生物活性で知られています。 これには抗菌特性が含まれており、耐性菌株に対抗する新しい抗生物質の開発に役立つ化合物となります .
抗炎症作用
6-(トリフルオロメチル)キノリン-2-アミンとその誘導体は、その構造的特徴から抗炎症作用を持つ可能性があります。 これは、慢性炎症性疾患の治療に役立つ、新しい抗炎症薬の合成に適した候補となります .
抗結核活性
キノリン構造は、抗結核活性とも関連しています。 結核の進行中の課題と、薬剤耐性型の出現を考えると、6-(トリフルオロメチル)キノリン-2-アミンは、より効果的な抗結核剤の合成に役立つ可能性があります .
抗ウイルス研究
最近の地球規模の健康課題に照らし、6-(トリフルオロメチル)キノリン-2-アミンのようなトリフルオロメチル基を含む化合物は、SARS-CoV-2に対するものを含む、潜在的な抗ウイルス効果について調査されています 。この研究は、新しい抗ウイルス薬の開発にとって極めて重要です。
材料科学
生体医薬品用途に加えて、6-(トリフルオロメチル)キノリン-2-アミンは、材料科学においても重要です。 そのユニークな化学特性は、様々な技術用途で利用できる、特定の電子特性または光学特性を持つ材料の合成に利用できます .
触媒作用
6-(トリフルオロメチル)キノリン-2-アミンのトリフルオロメチル基は、触媒の反応性と選択性に影響を与える可能性があります。 これは、より効率的で選択的な触媒プロセス開発に貢献できる、触媒分野における興味深い化合物となります .
Safety and Hazards
The safety information for 6-(Trifluoromethyl)quinolin-2-amine indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of contact with eyes .
将来の方向性
生化学分析
Biochemical Properties
6-(Trifluoromethyl)quinolin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as reverse transcriptase, where it exhibits inhibitory effects by forming key hydrogen bonds with the enzyme’s active site . Additionally, 6-(Trifluoromethyl)quinolin-2-amine can interact with proteins involved in cellular signaling pathways, potentially altering their function and downstream effects.
Cellular Effects
The effects of 6-(Trifluoromethyl)quinolin-2-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, in non-small cell lung cancer cells, derivatives of quinoline, including 6-(Trifluoromethyl)quinolin-2-amine, have demonstrated the ability to inhibit cell proliferation and induce apoptosis . These effects are mediated through the modulation of signaling pathways such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway.
Molecular Mechanism
At the molecular level, 6-(Trifluoromethyl)quinolin-2-amine exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the interaction of 6-(Trifluoromethyl)quinolin-2-amine with reverse transcriptase results in the inhibition of the enzyme’s activity, thereby preventing the replication of certain viruses . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Trifluoromethyl)quinolin-2-amine have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy. Studies have shown that 6-(Trifluoromethyl)quinolin-2-amine remains stable when stored in dark, dry conditions at temperatures between 2-8°C . Long-term exposure to light or moisture can result in the degradation of the compound, which may affect its biological activity and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 6-(Trifluoromethyl)quinolin-2-amine vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, 6-(Trifluoromethyl)quinolin-2-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage and dysfunction.
Metabolic Pathways
6-(Trifluoromethyl)quinolin-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 6-(Trifluoromethyl)quinolin-2-amine, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 6-(Trifluoromethyl)quinolin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as the ATP-binding cassette transporters, which facilitate its uptake and efflux . Additionally, 6-(Trifluoromethyl)quinolin-2-amine can bind to plasma proteins, affecting its distribution and accumulation in different tissues.
Subcellular Localization
The subcellular localization of 6-(Trifluoromethyl)quinolin-2-amine is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. For example, the localization of 6-(Trifluoromethyl)quinolin-2-amine to the nucleus can influence its ability to modulate gene expression by interacting with nuclear receptors or transcription factors .
特性
IUPAC Name |
6-(trifluoromethyl)quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(14)15-8/h1-5H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXIFGHLRHXQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459077 | |
| Record name | 6-(trifluoromethyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
791595-93-2 | |
| Record name | 6-(trifluoromethyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethyl)quinolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrole, 2,2'-[(4-methoxyphenyl)methylene]bis-](/img/structure/B1600679.png)


